5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 5765-40-2
VCID: VC3374530
InChI: InChI=1S/C10H8ClNO3S/c1-7-2-3-8(9-4-5-12-15-9)6-10(7)16(11,13)14/h2-6H,1H3
SMILES: CC1=C(C=C(C=C1)C2=CC=NO2)S(=O)(=O)Cl
Molecular Formula: C10H8ClNO3S
Molecular Weight: 257.69 g/mol

5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride

CAS No.: 5765-40-2

Cat. No.: VC3374530

Molecular Formula: C10H8ClNO3S

Molecular Weight: 257.69 g/mol

* For research use only. Not for human or veterinary use.

5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride - 5765-40-2

Specification

CAS No. 5765-40-2
Molecular Formula C10H8ClNO3S
Molecular Weight 257.69 g/mol
IUPAC Name 2-methyl-5-(1,2-oxazol-5-yl)benzenesulfonyl chloride
Standard InChI InChI=1S/C10H8ClNO3S/c1-7-2-3-8(9-4-5-12-15-9)6-10(7)16(11,13)14/h2-6H,1H3
Standard InChI Key GJTRZIMJBGXCIF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CC=NO2)S(=O)(=O)Cl
Canonical SMILES CC1=C(C=C(C=C1)C2=CC=NO2)S(=O)(=O)Cl

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identification

5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride is known by several names in chemical literature, reflecting different naming conventions. The compound's identification parameters are presented in Table 1.

Table 1: Identification Parameters of 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride

ParameterInformation
CAS Number5765-40-2
IUPAC Name2-methyl-5-(1,2-oxazol-5-yl)benzenesulfonyl chloride
Alternative Names5-(5-isoxazolyl)-2-methylbenzenesulfonyl chloride; 2-methyl-5-(1,2-oxazol-5-yl)benzolsulfonylchlorid (German)
Molecular FormulaC₁₀H₈ClNO₃S
Molecular Weight257.69 g/mol
ChemSpider ID25070894
MDL NumberMFCD15729894

The compound is systematically named according to IUPAC nomenclature as 2-methyl-5-(1,2-oxazol-5-yl)benzenesulfonyl chloride, which precisely describes its structural arrangement . This systematic name helps in distinguishing it from other related isoxazole derivatives and provides a standardized identification for research and regulatory purposes.

Structural Characteristics

The structure of 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride consists of an isoxazole ring attached to a substituted benzene ring bearing both a methyl group and a sulfonyl chloride functional group. The central benzene ring serves as the structural backbone, with the isoxazole ring at position 5 and the methyl group at position 2, while the sulfonyl chloride group is at position 1 .

The compound's molecular structure can be represented through various chemical notations:

Table 2: Structural Representations of 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride

Representation TypeData
InChIInChI=1S/C10H8ClNO3S/c1-7-2-3-8(9-4-5-12-15-9)6-10(7)16(11,13)14
InChIKeyGJTRZIMJBGXCIF-UHFFFAOYSA-N
SMILESCC1=C(C=C(C=C1)C2=CC=NO2)S(=O)(=O)Cl

The isoxazole ring (C₃H₃NO) is a five-membered heterocyclic compound containing adjacent oxygen and nitrogen atoms, which contributes to the compound's potential biological activity. The sulfonyl chloride group (SO₂Cl) is a reactive functional group commonly utilized in organic synthesis for further transformations into other sulfur-containing derivatives .

Physical and Chemical Properties

5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride exhibits specific physical and chemical properties that influence its handling, storage, and applications in chemical synthesis.

Table 3: Physical and Chemical Properties

PropertyCharacteristic
Physical StateSolid
SolubilitySoluble in most organic solvents (THF, chloroform, ethyl acetate)
ReactivityReactive sulfonyl chloride group prone to nucleophilic substitution
Hazard ClassificationCorrosive solid, acidic, organic
StabilityMoisture sensitive due to hydrolysis of sulfonyl chloride group
Monoisotopic Mass256.991342

The compound is classified as a corrosive solid with acidic properties, requiring appropriate safety measures during handling . The sulfonyl chloride functional group is particularly reactive toward nucleophiles, making it useful as an intermediate in synthetic chemistry but also necessitating careful storage to prevent hydrolysis. When exposed to moisture, sulfonyl chlorides typically undergo hydrolysis to form the corresponding sulfonic acids.

Synthesis Methods

Patent Literature Synthetic Routes

Patent literature provides additional insights into potential synthetic pathways for isoxazole-containing compounds. One disclosed method involves the preparation of diarylisoxazole sulfonamide compounds starting from deoxybenzoin compounds. This approach includes:

  • Contacting a deoxybenzoin with a secondary amine

  • Formation of intermediate compounds such as 5-methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol

  • Subsequent elimination reactions to form the isoxazole ring structure

This process typically employs bases such as carboxylates, hydroxides, carbonates, or amines to facilitate the reactions . While this method focuses on diarylisoxazole sulfonamides rather than sulfonyl chlorides specifically, it provides valuable insights into potential synthetic strategies that could be adapted for 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride production.

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride is limited in the provided literature, general spectroscopic patterns can be anticipated based on its structural features. Typical analytical methods for characterizing such compounds include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for:

    • Methyl protons (singlet around δ 2.5 ppm)

    • Isoxazole ring protons (two signals in the aromatic region)

    • Benzene ring protons (complex pattern in the aromatic region)

  • Infrared (IR) Spectroscopy: Distinctive bands would be expected for:

    • S=O stretching vibrations of the sulfonyl group (around 1350-1150 cm⁻¹)

    • C=N stretching of the isoxazole ring (around 1600 cm⁻¹)

    • C-H stretching of the methyl and aromatic groups

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 257 with characteristic isotope patterns due to the presence of chlorine and sulfur atoms.

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